Cas no 945038-57-3 (ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate)

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate is a versatile alkyne-functionalized imidazole derivative, primarily used as a key intermediate in organic synthesis and pharmaceutical research. Its structure combines an electron-rich imidazole ring with an ester-linked propynoate group, enabling diverse reactivity, including cycloadditions and cross-coupling reactions. The compound’s stability under standard conditions and compatibility with various catalytic systems make it valuable for constructing complex heterocyclic frameworks. Its methyl-substituted imidazole moiety enhances solubility in polar solvents, facilitating handling in synthetic workflows. This product is particularly useful in medicinal chemistry for the development of bioactive molecules targeting imidazole-based pharmacophores. High purity and well-defined reactivity ensure reproducibility in research applications.
ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate structure
945038-57-3 structure
Product Name:ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate
CAS No:945038-57-3
MF:C9H10N2O2
MW:178.187901973724
CID:5733683
PubChem ID:16752183
Update Time:2025-06-10

ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • EN300-787065
    • 945038-57-3
    • F2167-6685
    • Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate
    • AKOS040817141
    • ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate
    • 2-Propynoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, ethyl ester
    • Inchi: 1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h6-7H,3H2,1-2H3
    • InChI Key: XNUBBXFBAJYNAG-UHFFFAOYSA-N
    • SMILES: O(C(C#CC1=CN=CN1C)=O)CC

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Predicted)
  • Boiling Point: 351.9±15.0 °C(Predicted)
  • pka: 4.84±0.22(Predicted)

ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate Pricemore >>

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Additional information on ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate

Comprehensive Analysis of Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate (CAS No. 945038-57-3)

The compound ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate (CAS No. 945038-57-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazole ring and a propynoate ester group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic scaffolds in medicinal chemistry.

In recent years, the search for imidazole derivatives has surged due to their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate structure aligns with this trend, as its alkynyl ester functionality offers versatility in chemical modifications. This adaptability is crucial for optimizing drug candidates, especially in the context of personalized medicine and targeted therapies, which are currently dominating the pharmaceutical landscape.

From a synthetic chemistry perspective, CAS No. 945038-57-3 serves as a key building block in click chemistry and multicomponent reactions. Its prop-2-ynoate moiety enables efficient coupling with azides, making it a preferred choice for Huisgen cycloadditions—a reaction widely used in bioconjugation and material science. This aligns with the growing interest in green chemistry and sustainable synthesis methods, as researchers seek to minimize waste and improve reaction efficiency.

The compound's 1-methyl-1H-imidazol-5-yl group also contributes to its stability and solubility, which are critical factors in formulation development. With the pharmaceutical industry increasingly focusing on improving drug bioavailability, the physicochemical properties of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate make it a promising candidate for further exploration. Its balanced lipophilicity and hydrogen-bonding capacity could address challenges in drug delivery systems, a hot topic in modern pharmacology.

Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly in the design of novel pesticides and plant growth regulators. The imidazole core is a common motif in many commercial agrochemicals, and the introduction of an alkynyl ester group could lead to improved pest resistance profiles. This is particularly relevant given the global push for sustainable agriculture and reduced environmental impact of crop protection agents.

Analytical characterization of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and structural integrity, which are essential for research applications. The availability of high-quality reference standards for CAS No. 945038-57-3 has become increasingly important as regulatory requirements for chemical characterization become more stringent worldwide.

In the context of intellectual property, several patents have emerged that utilize ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate as an intermediate. This reflects the compound's commercial potential and the competitive nature of innovation in fine chemicals. Companies specializing in custom synthesis and contract research organizations are particularly interested in this molecule, as it represents a valuable addition to their portfolio of specialty chemicals.

Looking forward, the demand for imidazole-containing compounds like ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate is expected to grow, driven by advancements in drug discovery and material science. Researchers are actively investigating its potential in various fields, from catalysis to functional materials, demonstrating the compound's versatility. As synthetic methodologies continue to evolve, particularly in the area of C-H activation and late-stage functionalization, the applications of this interesting molecule are likely to expand further.

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